molecular formula C10H15NO2 B14517325 (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one

Cat. No.: B14517325
M. Wt: 181.23 g/mol
InChI Key: LGYWHCMSXCHNKW-KTKRTIGZSA-N
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Description

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a hydroxyhexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Addition of the Hydroxyhexenone Moiety: The hydroxyhexenone moiety can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The enone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Electrophiles like bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of brominated pyrrole derivatives.

Scientific Research Applications

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one: shares similarities with other pyrrole-containing compounds such as:

Uniqueness

  • Structural Features : The combination of the pyrrole ring and the hydroxyhexenone moiety makes it unique.
  • Reactivity : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other similar compounds.
  • Applications : Its potential applications in multiple fields highlight its versatility and importance.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one

InChI

InChI=1S/C10H15NO2/c1-3-9(13)10(7(2)12)8-5-4-6-11-8/h13H,3-6H2,1-2H3/b10-9-

InChI Key

LGYWHCMSXCHNKW-KTKRTIGZSA-N

Isomeric SMILES

CC/C(=C(/C1=NCCC1)\C(=O)C)/O

Canonical SMILES

CCC(=C(C1=NCCC1)C(=O)C)O

Origin of Product

United States

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